molecular formula C25H25ClN2O5S B2459938 Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1052539-27-1

Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2459938
CAS No.: 1052539-27-1
M. Wt: 500.99
InChI Key: HMAXEFWRLIXRTK-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H25ClN2O5S and its molecular weight is 500.99. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-benzyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S.ClH/c1-30-25(29)22-17-11-12-27(13-16-7-3-2-4-8-16)14-21(17)33-24(22)26-23(28)20-15-31-18-9-5-6-10-19(18)32-20;/h2-10,20H,11-15H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAXEFWRLIXRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1052539-27-1) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C25H25ClN2O5S
  • Molecular Weight : 501.0 g/mol
PropertyValue
CAS Number1052539-27-1
Molecular FormulaC25H25ClN2O5S
Molecular Weight501.0 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of certain enzymes that are crucial in metabolic pathways, particularly those involved in pyrimidine biosynthesis. This inhibition can disrupt the growth of specific pathogens, making it a candidate for further development in treating diseases such as malaria and certain cancers.

Antimicrobial Activity

Research indicates that compounds similar to Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine) derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The inhibition occurs at low micromolar concentrations, suggesting a potent effect against this pathogen .

Antidepressant Effects

Recent studies have also explored the antidepressant-like activities of related compounds. For example, derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxine structure have shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), leading to significant antidepressant effects in animal models . This suggests that Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine) may also possess similar properties.

Case Study 1: Inhibition of Aspartate Transcarbamoylase

In a study focusing on inhibitors of aspartate transcarbamoylase (ATCase), it was found that compounds from the same series as Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine) effectively inhibited enzyme activity in Mycobacterium tuberculosis at single-digit micromolar concentrations. This inhibition correlated with a reduction in parasite growth in vitro .

Case Study 2: Antimicrobial Testing

Another study evaluated various benzoxazole/benzothiazole-containing derivatives for their antimicrobial properties. The results indicated that these compounds displayed moderate to good activities against several bacterial strains and were particularly effective in urease inhibition assays .

Q & A

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and skin irritation. Neutralize waste with 1 M sodium bicarbonate before disposal. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting SDS documentation for antidotes .

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